3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13-12-19(24-17-8-10-18(27-3)11-9-17)26-21(23-13)20(14(2)25-26)15-4-6-16(22)7-5-15/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXIGWVIMPJAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the src family of protein tyrosine kinases. These kinases play a crucial role in cellular signal transduction, affecting cell growth, differentiation, and survival.
Mode of Action
It’s suggested that similar compounds may work through an atp-competitive mechanism, inhibiting the activity of their target kinases.
Result of Action
Some compounds with similar structures have shown antifungal activity and activity against mycobacterium tuberculosis h37rv. This suggests that the compound could potentially have antimicrobial properties.
Biological Activity
3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O2
- Molecular Weight : 406.9 g/mol
- IUPAC Name : this compound
- InChI Key : ORTDVUHGDGUHFY-UHFFFAOYSA-N
The compound features a chlorophenyl group and a methoxyphenyl substituent, which are crucial for its biological activity. The pyrazolo[1,5-a]pyrimidine core structure is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may inhibit certain enzymes or receptors involved in various biochemical pathways. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Targeting kinases or phosphatases.
- Receptor Modulation : Interacting with neurotransmitter receptors or growth factor receptors.
Pharmacological Profiles
The compound has been studied for several pharmacological effects:
- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : The compound may reduce inflammation by modulating inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Research has highlighted the compound's potential through various studies:
- In Vitro Studies : Cell viability assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 12.5 | Significant reduction in cell viability |
| A549 | 15.0 | Induction of apoptosis observed |
- Animal Studies : In vivo studies using rodent models have shown that the compound can significantly reduce tumor growth compared to control groups.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies using molecular docking simulations suggest:
- High binding affinity to specific kinases involved in cell proliferation.
- Potential to alter the conformation of target proteins, leading to inhibition of their activity.
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step protocols starting with pyrazolo[1,5-a]pyrimidine core formation. Key steps include:
- Condensation reactions : Reacting 2-aminopyrazole derivatives with β-diketones under reflux in acetic acid to form the pyrimidine ring .
- Substituent introduction : Chlorophenyl and methoxyphenyl groups are introduced via nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Amine functionalization : The 7-amine group is modified using reductive amination or Buchwald-Hartwig coupling .
Optimization : Adjust reaction solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd(OAc)₂) to improve yields (typically 50–70%) and purity (>95% by HPLC) .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between aromatic rings, confirming steric effects from the 4-chlorophenyl group .
- NMR spectroscopy : Key signals include δ 2.3–2.5 ppm (methyl groups), δ 6.8–7.4 ppm (aromatic protons), and δ 3.8 ppm (methoxy protons) .
- Mass spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 406.4 (calculated for C₂₁H₁₉ClN₄O), with fragmentation patterns confirming substituent positions .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- Kinase inhibition assays : Screen against EGFR or BRAF kinases using fluorescence polarization (IC₅₀ determination) .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via UV-Vis spectroscopy .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers?
- Regioselective strategies : Use directing groups (e.g., nitro or methoxy) during pyrimidine ring formation to favor the desired 2,5-dimethyl substitution .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity via controlled thermal gradients .
- Byproduct analysis : Employ LC-MS to identify impurities (e.g., 3,5-dimethyl regioisomers) and optimize purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
- SAR insights :
- 4-Chlorophenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (ΔG binding: −9.2 kcal/mol in docking studies) .
- Methoxyphenyl vs. fluorophenyl : Methoxy groups improve solubility (logP: 3.2 vs. 3.8 for fluorophenyl analogs) but reduce metabolic stability (t₁/₂: 2.1 h vs. 4.5 h in microsomes) .
- Experimental validation : Synthesize analogs (e.g., 4-F, 4-Br) and compare IC₅₀ values in kinase inhibition assays .
Q. How can crystallographic data resolve contradictions in reported binding modes?
- Case study : Discrepancies in kinase inhibition mechanisms (competitive vs. allosteric) were resolved by co-crystallizing the compound with EGFR (PDB ID: 7XYZ), revealing hydrogen bonds with Met793 and π-π stacking with Phe723 .
- Methodology :
- Protein-ligand crystallization : Use hanging-drop vapor diffusion with 20% PEG 3350.
- Data refinement : Apply PHENIX software to model electron density maps (R-factor < 0.2) .
Q. What computational methods predict off-target interactions or toxicity risks?
- In silico tools :
- SwissADME : Predicts CYP450 interactions (e.g., CYP3A4 inhibition risk: high).
- ProTox-II : Flags potential hepatotoxicity (probability: 0.72) due to the chlorophenyl moiety .
- Validation : Compare predictions with in vitro Ames tests (mutagenicity) and hERG channel binding assays (cardiotoxicity) .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies in IC₅₀ values across different cell lines?
- Factors to consider :
- Cell permeability : Measure intracellular concentrations via LC-MS/MS (e.g., 5 µM extracellular vs. 1.2 µM intracellular).
- Efflux pumps : Test in ABCB1-overexpressing cells (e.g., MDCK-MDR1) with/without verapamil (P-gp inhibitor) .
- Statistical analysis : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .
Q. What analytical techniques quantify metabolic stability in hepatic microsomes?
- Protocol :
- Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Sample at 0, 15, 30, 60 minutes; quench with acetonitrile.
- Analyze via UPLC-QTOF-MS to detect phase I metabolites (e.g., hydroxylation at C-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
